Cas no 2248276-15-3 (Methyl 5-formyl-1,2-thiazole-4-carboxylate)
Methyl 5-formyl-1,2-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248276-15-3
- EN300-6508913
- Methyl 5-formyl-1,2-thiazole-4-carboxylate
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- Inchi: 1S/C6H5NO3S/c1-10-6(9)4-2-7-11-5(4)3-8/h2-3H,1H3
- InChI Key: XBFIMRGSTBCIDH-UHFFFAOYSA-N
- SMILES: S1C(C=O)=C(C(=O)OC)C=N1
Computed Properties
- Exact Mass: 170.99901420g/mol
- Monoisotopic Mass: 170.99901420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 84.5Ų
Methyl 5-formyl-1,2-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508913-0.05g |
methyl 5-formyl-1,2-thiazole-4-carboxylate |
2248276-15-3 | 0.05g |
$1212.0 | 2023-05-29 | ||
| Enamine | EN300-6508913-0.1g |
methyl 5-formyl-1,2-thiazole-4-carboxylate |
2248276-15-3 | 0.1g |
$1269.0 | 2023-05-29 | ||
| Enamine | EN300-6508913-0.25g |
methyl 5-formyl-1,2-thiazole-4-carboxylate |
2248276-15-3 | 0.25g |
$1328.0 | 2023-05-29 | ||
| Enamine | EN300-6508913-0.5g |
methyl 5-formyl-1,2-thiazole-4-carboxylate |
2248276-15-3 | 0.5g |
$1385.0 | 2023-05-29 | ||
| Enamine | EN300-6508913-1.0g |
methyl 5-formyl-1,2-thiazole-4-carboxylate |
2248276-15-3 | 1g |
$1442.0 | 2023-05-29 | ||
| Enamine | EN300-6508913-2.5g |
methyl 5-formyl-1,2-thiazole-4-carboxylate |
2248276-15-3 | 2.5g |
$2828.0 | 2023-05-29 | ||
| Enamine | EN300-6508913-5.0g |
methyl 5-formyl-1,2-thiazole-4-carboxylate |
2248276-15-3 | 5g |
$4184.0 | 2023-05-29 | ||
| Enamine | EN300-6508913-10.0g |
methyl 5-formyl-1,2-thiazole-4-carboxylate |
2248276-15-3 | 10g |
$6205.0 | 2023-05-29 |
Methyl 5-formyl-1,2-thiazole-4-carboxylate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Methyl 5-formyl-1,2-thiazole-4-carboxylate
Comprehensive Overview of Methyl 5-formyl-1,2-thiazole-4-carboxylate (CAS No. 2248276-15-3): Properties, Applications, and Innovations
Methyl 5-formyl-1,2-thiazole-4-carboxylate (CAS No. 2248276-15-3) is a high-value heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative features a unique molecular scaffold combining a formyl group and ester functionality, making it a versatile building block for synthesizing complex molecules. With the rise of targeted drug discovery and green chemistry, this compound's role in medicinal chemistry and material science has become increasingly prominent.
The structural uniqueness of Methyl 5-formyl-1,2-thiazole-4-carboxylate lies in its 1,2-thiazole core, a five-membered ring containing sulfur and nitrogen atoms. This architecture is pivotal in designing bioactive molecules, particularly for kinase inhibitors and antimicrobial agents. Recent studies highlight its utility in covalent inhibitor design, where the formyl group enables selective protein binding—a hot topic in cancer therapeutics and COVID-19 drug repurposing research.
From a synthetic perspective, this compound serves as a key intermediate for multicomponent reactions (MCRs), a trend aligned with the pharmaceutical industry's push toward atom-efficient synthesis. Its carboxylate ester moiety allows facile derivatization, while the aldehyde group participates in click chemistry and Schiff base formation. These properties resonate with the growing demand for sustainable chemistry solutions, as highlighted in ACS Green Chemistry publications.
In agrochemical applications, thiazole-based compounds like Methyl 5-formyl-1,2-thiazole-4-carboxylate are explored for their pesticidal activity. With global concerns over food security and resistant pests, researchers are investigating its derivatives as potential biodegradable pesticides. The compound's ability to modulate plant defense mechanisms aligns with the EU Farm-to-Fork Strategy goals for reducing chemical pesticide use.
Analytical characterization of this compound typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry. Recent advancements in AI-assisted molecular property prediction have accelerated its adoption in high-throughput screening workflows. Notably, its logP value and hydrogen bond acceptor/donor counts make it a candidate for Lipinski's Rule of Five compliance checks—a frequent search query among computational chemists.
The commercial availability of Methyl 5-formyl-1,2-thiazole-4-carboxylate has expanded due to its inclusion in building block libraries from major suppliers like Sigma-Aldrich and TCI. This reflects the compound's growing importance in fragment-based drug design (FBDD), where small molecular fragments are screened for protein-ligand interactions. Industry reports suggest its market growth correlates with rising R&D investments in orphan drugs and rare disease therapeutics.
Environmental and safety profiles of this compound are rigorously evaluated. While not classified as hazardous, proper handling under GLP standards is recommended. Its biodegradability potential is under investigation—a critical factor given increasing regulatory focus on PMT/vPvM substances (persistent, mobile, and toxic chemicals) in the EU REACH framework.
Future research directions may explore its metal-organic framework (MOF) applications or photocatalytic properties, tapping into the renewable energy sector. Patent analyses reveal emerging interest in its use for OLED materials and organic semiconductors, coinciding with the global push for energy-efficient displays.
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